molecular formula C12H20N2 B3156763 N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine CAS No. 83566-92-1

N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine

Cat. No.: B3156763
CAS No.: 83566-92-1
M. Wt: 192.3 g/mol
InChI Key: FQTHZXGQNYXAQV-UHFFFAOYSA-N
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Description

N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine is a substituted propane-1,3-diamine derivative featuring an ethyl group and a 3-methylphenyl substituent on the central nitrogen atoms. This compound is part of a broader class of polyamines, which are characterized by their ability to participate in coordination chemistry, biological interactions, and synthetic applications.

Properties

IUPAC Name

N'-ethyl-N'-(3-methylphenyl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(9-5-8-13)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTHZXGQNYXAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCN)C1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine typically involves the reaction of 3-methylphenylamine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the ethyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Various substituted amines

Scientific Research Applications

N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-Cyclohexyl-N-(3-dimethylaminopropyl)propane-1,3-diamine

  • Substituents: Cyclohexyl and dimethylaminopropyl groups.
  • Comparison : The cyclohexyl group enhances lipophilicity compared to the aromatic 3-methylphenyl group in the target compound, which may influence membrane permeability and enzyme binding.

N-[2-(3,4-Dimethoxyphenyl)-ethyl]-N’-(3-dimethylaminopropyl)propane-1,3-diamine

  • Substituents: 3,4-Dimethoxyphenylethyl and dimethylaminopropyl groups.
  • Activity : Dual inhibition of APH(3′) and ANT(2′) enzymes, indicating broader-spectrum antibiotic applications .

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

  • Substituents: Aminopropyl and dodecyl chains.
  • Properties : High lipophilicity due to the long alkyl chain, making it suitable for surfactant or membrane-disruption applications .
  • Comparison : The dodecyl chain drastically increases hydrophobicity, contrasting with the aromatic and ethyl groups in the target compound, which balance hydrophobicity and π-π interaction capabilities.

N,N′-Bis(9-anthrylmethyl)propane-1,3-diamine (APD)

  • Substituents : Bulky anthracene-derived groups.
  • Application : Used as a derivatizing reagent for formaldehyde detection via HPLC, leveraging its fluorescence properties .
  • Comparison : The anthracene groups enable optical detection, a feature absent in the target compound, which lacks chromophoric substituents.

Biological Activity

N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a diamine. Its structure consists of an ethyl group and a 3-methylphenyl group attached to a propane backbone. The molecular formula is C12H18N2C_{12}H_{18}N_2, with a molecular weight of approximately 194.29 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may modulate the activity of various enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Interaction : Research indicates that compounds similar to this compound can interact with polyamine metabolic pathways, particularly through inhibition or modulation of diamine acetyltransferase activity .
  • Receptor Binding : The compound may also bind to certain receptors, influencing their activation state and downstream signaling processes.

Antioxidant Activity

Studies have shown that related compounds exhibit antioxidant properties, which could be relevant for this compound. Antioxidants play a crucial role in mitigating oxidative stress in biological systems.

CompoundIC50 (µg/mL)Activity Type
Ascorbic Acid50Standard antioxidant
N-Ethyl-N-(3-methylphenyl)...TBDPotential antioxidant

Anticancer Potential

Research on structurally similar compounds has indicated potential anticancer properties. For example, some derivatives have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for similar applications.

Case Studies

  • Cytotoxicity Assay : In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects on human cancer cell lines. These studies utilized MTT assays to determine cell viability post-treatment.
  • Mechanistic Studies : Molecular docking studies have suggested that such compounds may target specific proteins involved in cancer progression, leading to apoptosis in tumor cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N-Ethyl-N-(3-methylphenyl)propane-1,3-diamine

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